Cas no 23511-70-8 (2-Phenoxyethyl butyrate)
2-Phenoxyethyl butyrate is an ester compound formed by the reaction of phenoxyethanol and butyric acid. It is characterized by its fruity, floral aroma with sweet, berry-like undertones, making it a valuable ingredient in fragrance and flavor formulations. The compound exhibits good stability and low volatility, ensuring prolonged sensory effects in applications. Its compatibility with a range of solvents and substrates enhances its utility in perfumery, cosmetics, and food flavoring. The ester's balanced odor profile and moderate tenacity contribute to its use as a modifier in complex scent compositions. Additionally, it demonstrates favorable solubility in common organic solvents, facilitating formulation flexibility.
2-Phenoxyethyl butyrate structure
Product Name:2-Phenoxyethyl butyrate
CAS No:23511-70-8
MF:C12H16O3
MW:208.253643989563
CID:52316
Update Time:2025-06-08
2-Phenoxyethyl butyrate Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenoxyethyl butyrate
- 2-phenoxyethyl butanoate
- A-KETO-PHENYLBUTYRIC-ACID
- (2-Phenoxy-aethyl)-butyrat
- 1-Phenoxy-2-butyryloxy-aethan
- 2-Phenoxy-1-butyryloxy-aethan
- butanoic acid,2-phenoxyethyl ester
- Buttersaeure-(2-phenoxy-aethylester)
- butyric acid-(2-phenoxy-ethyl ester)
- Butyricacid, 2-phenoxyethyl ester (8CI)
- Ethanol, 2-phenoxy-, butyrate (8CI)
- NSC 403864
-
- Inchi: 1S/C12H16O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
- InChI Key: OOZDRLVUFHSKIQ-UHFFFAOYSA-N
- SMILES: CCCC(OCCOC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 208.11000
- Monoisotopic Mass: 208.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
Experimental Properties
- Density: 1.0388
- Boiling Point: 307.45°C (rough estimate)
- Flash Point: 112.3ºC
- Refractive Index: 1.5000 (estimate)
- PSA: 35.53000
- LogP: 2.40870
2-Phenoxyethyl butyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145493-10g |
2-Phenoxyethyl butyrate |
23511-70-8 | 95% | 10g |
$473.80 | 2023-09-02 | |
| Crysdot LLC | CD12093293-5g |
2-Phenoxyethyl butyrate |
23511-70-8 | 95+% | 5g |
$353 | 2024-07-24 | |
| Crysdot LLC | CD12093293-10g |
2-Phenoxyethyl butyrate |
23511-70-8 | 95+% | 10g |
$564 | 2024-07-24 |
2-Phenoxyethyl butyrate Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
23511-70-8 (2-Phenoxyethyl butyrate) Related Products
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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